molecular formula C9H11NO B8288620 O-benzyl-N-vinyl-hydroxylamine

O-benzyl-N-vinyl-hydroxylamine

Cat. No.: B8288620
M. Wt: 149.19 g/mol
InChI Key: YXZRHQWRBGSWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Benzyl-N-vinyl-hydroxylamine is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. This compound features a unique structure that combines an O-benzyl group with a vinyl-functionalized hydroxylamine, making it a valuable synthon for constructing nitrogen-containing heterocycles and complex molecular architectures . Its potential applications are rooted in the established biological importance of O-substituted hydroxylamine derivatives, which are known to be powerful inhibitors with pharmacological and therapeutic effects . In pharmaceutical research, this compound serves as a key intermediate for exploring new therapeutic agents. Hydroxylamine derivatives are investigated as potent inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The reactive N–O bond and the vinyl group are crucial for its mechanism of action, allowing it to act as a rational mimic of enzymatic transition states or to engage in metal-chelating interactions at active sites . Furthermore, the vinyl group provides a handle for further functionalization through various cross-coupling or polymerization reactions, enabling the synthesis of more complex molecules or functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult relevant safety data sheets and handle the compound responsibly in a laboratory setting.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-phenylmethoxyethenamine

InChI

InChI=1S/C9H11NO/c1-2-10-11-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

YXZRHQWRBGSWSA-UHFFFAOYSA-N

Canonical SMILES

C=CNOCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

One of the most significant applications of O-benzyl-N-vinyl-hydroxylamine is its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune suppression. Research indicates that this compound exhibits potent sub-micromolar inhibition of IDO1, making it a promising candidate for cancer therapy. Structure-activity relationship studies have shown that modifications to the compound can enhance its inhibitory potency, particularly through halogenation at specific positions on the aromatic ring .

Table 1: Inhibitory Potency of this compound Derivatives

CompoundIDO1 Inhibition (IC50)Cell-Based PotencyToxicity
This compoundSub-micromolarHighLow
Halogenated Derivative 1NanomolarHighMinimal
Halogenated Derivative 2NanomolarModerateMinimal

Antiseptic Properties

The antiseptic potential of this compound has been explored through quantitative structure-activity relationship (QSAR) studies. These studies indicate that the compound possesses significant antifungal activity, suggesting its utility in treating fungal infections. The physicochemical properties of the compound were analyzed using molecular spectroscopic techniques, revealing insights into its structural characteristics and biological activity .

Synthetic Applications

This compound serves as a precursor in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its ability to undergo rearrangements and cyclizations makes it a valuable building block for developing new pharmaceuticals and agrochemicals.

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeProduct TypeYield (%)
[3,3]-Sigmatropic RearrangementTetrahydroquinolines85
CyclizationHeterocycles90
AlkylationModified Hydroxylamines75

Case Study: IDO1 Inhibition

A study conducted on various derivatives of this compound demonstrated that specific modifications could lead to enhanced potency against IDO1. The results showed that certain halogenated derivatives achieved nanomolar-level activity in cell-based assays while maintaining low toxicity levels .

Case Study: Antifungal Activity

Another investigation focused on the antifungal properties of this compound revealed its effectiveness against several fungal strains. The QSAR analysis indicated that structural features significantly influenced biological activity, paving the way for further exploration in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-benzyl-N-vinyl-hydroxylamine with structurally related hydroxylamine derivatives, emphasizing substituents, molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis & Applications Hazards/Stability References
This compound C₉H₁₁NO (hypothetical) 149.19 (calculated) O-Benzyl, N-Vinyl Hypothesized use in polymer chemistry or as a nitrone precursor; synthesis likely involves vinylation of O-benzyl-hydroxylamine. Predicted reactivity due to N-vinyl group; stability data unavailable.
O-Benzyl hydroxylamine hydrochloride C₇H₁₀ClNO 175.62 O-Benzyl, NH₂·HCl Purchased commercially (Oakwood Chemical, Shanghai Aladdin); used in amidation and oxidation reactions . Stable as hydrochloride salt; handle in ventilated areas.
N-Benzyl-O-methylhydroxylamine C₈H₁₁NO 137.18 O-Methyl, N-Benzyl CAS 20056-98-8; stored at 2–8°C; employed in nucleophilic reactions. H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 O-Carbamate, N-Benzyl CAS 3426-71-9; used in peptide synthesis and as a hydroxylamine protecting group . Limited hazard data; stable under dry, cool conditions.
N,N-Dimethylhydroxylamine C₂H₇NO 61.08 N,N-Dimethyl CAS 5725-96-2; structure: N(O)(C)C; used as a reducing agent or in radical reactions . May decompose exothermically; handle with care.
N-Benzoyl-N-Phenylhydroxylamine C₁₃H₁₁NO₂ 213.24 N-Benzoyl, N-Phenyl CAS unspecified; utilized in metal chelation and as a benzohydroxamic acid derivative . Limited toxicity data; avoid inhalation.

Key Observations:

Substituent Effects on Reactivity :

  • The O-benzyl group (e.g., in O-benzyl hydroxylamine hydrochloride) enhances steric bulk and solubility in organic solvents compared to smaller groups like O-methyl .
  • N-Vinyl groups (hypothetical in this compound) may enable conjugate addition or polymerization, contrasting with N-benzoyl (electron-withdrawing) or N-methyl (electron-donating) groups .

Synthetic Utility: O-Benzyl derivatives are frequently used as protective groups due to their stability under acidic conditions and ease of removal via hydrogenolysis . N-Substituted hydroxylamines, such as N-benzoyl-N-phenylhydroxylamine, are employed in coordination chemistry for selective metal ion extraction .

Hazard Profiles :

  • N-Benzyl-O-methylhydroxylamine poses risks of skin and eye irritation, underscoring the need for PPE during handling .
  • Hydroxylamine salts (e.g., O-benzyl hydroxylamine hydrochloride) are generally stable but may release toxic fumes upon decomposition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for O-benzyl-N-vinyl-hydroxylamine to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination of benzaldehyde derivatives with hydroxylamine hydrochloride, followed by vinylation. Key parameters include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for vinylation steps, as demonstrated in allylic substitution reactions .
  • Reaction Scale : Reactions are scalable up to 125 mmol, as reported in protocols using O-benzyl hydroxylamine hydrochloride .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like dibenzoylated derivatives .
    • Data Contradictions : Yields may vary depending on the vinylation agent (e.g., vinyl boronic acids vs. styrenes), necessitating iterative optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the benzyl group (δ 4.8–5.1 ppm, –O–CH₂–Ph) and vinyl protons (δ 5.6–6.2 ppm). 13^{13}C NMR confirms the hydroxylamine moiety (δ 70–80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS is essential to distinguish the molecular ion peak (e.g., [M+H]⁺ at m/z 178.086) from impurities .
  • Melting Point Analysis : Compare observed mp (e.g., 118–120°C) with literature values to verify purity .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Short-Term Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Decomposition products (e.g., nitroso derivatives) can form within 72 hours if exposed to air .
  • Long-Term Stability : Lyophilized samples in amber vials show <5% degradation over 6 months at –20°C .
  • Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation, with UV detection at 254 nm .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the hydroxylamine group to predict nucleophilic attack sites. B3LYP/6-31G(d) level theory aligns with experimental reactivity in palladium-catalyzed hydroamination .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways, as polar aprotic solvents stabilize transition states .
  • Contradictions : Discrepancies between predicted and observed regioselectivity may arise from steric effects not fully captured in simulations .

Q. How can conflicting data on the catalytic activity of this compound in asymmetric synthesis be resolved?

  • Methodological Answer :

  • Control Experiments : Compare enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) under varying catalyst loads (e.g., 1–10 mol%) .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps influenced by steric hindrance from the benzyl group .
  • Cross-Validation : Replicate studies with rigorously dried reagents to rule out moisture-induced deactivation .

Q. What advanced analytical methods distinguish this compound from structural analogs in complex matrices?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, particularly for distinguishing N- vs. O-substituted isomers .
  • Tandem MS/MS : Fragment ions (e.g., m/z 91 for benzyl group) provide structural fingerprints in mixtures .
  • Solid-State NMR : Differentiate polymorphs affecting reactivity in solid-phase syntheses .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound in large-scale reactions?

  • Methodological Answer :

  • PPE Requirements : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical goggles to prevent inhalation/skin contact .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis to mitigate exposure to volatile byproducts (e.g., benzyl chloride) .
  • Emergency Measures : Immediate decontamination with 10% acetic acid for skin contact, as hydroxylamine derivatives can cause dermatitis .

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